{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester
CAS No.: 1353979-70-0
Cat. No.: VC8233813
Molecular Formula: C18H29N3O2
Molecular Weight: 319.4 g/mol
* For research use only. Not for human or veterinary use.
![{2-[(2-Amino-ethyl)-ethyl-amino]-cyclohexyl}-carbamic acid benzyl ester - 1353979-70-0](/images/structure/VC8233813.png)
Specification
CAS No. | 1353979-70-0 |
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Molecular Formula | C18H29N3O2 |
Molecular Weight | 319.4 g/mol |
IUPAC Name | benzyl N-[2-[2-aminoethyl(ethyl)amino]cyclohexyl]carbamate |
Standard InChI | InChI=1S/C18H29N3O2/c1-2-21(13-12-19)17-11-7-6-10-16(17)20-18(22)23-14-15-8-4-3-5-9-15/h3-5,8-9,16-17H,2,6-7,10-14,19H2,1H3,(H,20,22) |
Standard InChI Key | YSOSCHBSMBUYLH-UHFFFAOYSA-N |
SMILES | CCN(CCN)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES | CCN(CCN)C1CCCCC1NC(=O)OCC2=CC=CC=C2 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a cyclohexyl ring substituted at the 2-position with a tertiary amine group comprising ethyl and aminoethyl substituents. The carbamic acid benzyl ester group is attached to the cyclohexyl nitrogen, forming a stable carbamate linkage. This configuration enhances solubility while maintaining membrane permeability due to the benzyl ester’s lipophilic nature .
Structural Representation
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SMILES:
CCN(CCN)C1CCCCC1NC(=O)OCC2=CC=CC=C2
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InChIKey:
GFVQKPMGRXIXIO-UHFFFAOYSA-N
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically proceeds via sequential alkylation and carbamate formation:
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Cyclohexylamine alkylation: Reaction of cyclohexylamine with 2-chloroethyl ethyl amine in the presence of a base (e.g., K₂CO₃) yields the tertiary amine intermediate .
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Carbamate formation: Treatment with benzyl chloroformate under anhydrous conditions introduces the carbamate group .
Optimization Challenges
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Yield: Reported yields range from 5–30%, necessitating chromatographic purification .
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Stereocontrol: Achieving desired stereochemistry requires chiral catalysts or resolved starting materials, as seen in related cyclohexyl carbamates .
Physicochemical Properties
Key Parameters
Property | Value |
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Molecular Formula | C₁₈H₂₉N₃O₂ |
Molecular Weight | 319.4 g/mol |
logP (Predicted) | 2.5–3.0 |
Solubility | Moderate in DMSO, low in H₂O |
Stability | Hydrolytically stable at pH 4–8 |
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.35–7.25 (m, 5H, benzyl), 4.55 (s, 2H, OCH₂Ph), 3.25–3.10 (m, 4H, ethylamino), 1.80–1.20 (m, 10H, cyclohexyl) .
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IR (cm⁻¹): 3320 (N-H stretch), 1695 (C=O), 1530 (N-H bend).
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Aminoethyl group: Enhances hydrogen bonding with target enzymes .
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Benzyl ester: Improves blood-brain barrier penetration compared to free acids .
Analytical Characterization
Degradation Studies
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Hydrolysis: Degrades in alkaline conditions (t₁/₂ = 2 h at pH 12) to benzyl alcohol and cyclohexylamine derivatives .
Comparative Analysis with Structural Analogues
Applications in Medicinal Chemistry
Patent Landscape
While no direct patents exist, related cyclohexyl carbamates are protected for uses in diabetes (EP2187742B1) and antiviral therapies .
Challenges and Future Perspectives
Current Limitations
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Synthetic complexity: Low yields and stereochemical control hinder large-scale production .
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In vivo data absence: Requires preclinical toxicity and pharmacokinetic studies.
Research Opportunities
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